molecular formula C21H20FNO3 B11151002 9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11151002
M. Wt: 353.4 g/mol
InChI Key: YLNOALUODOUFGO-UHFFFAOYSA-N
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Description

This compound belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones . It’s a complex heterocyclic structure with a fused chromene and oxazinone ring system. Let’s break it down:

    Chromene Ring: The chromene ring (also known as benzopyran) is a six-membered ring fused to a benzene ring. It imparts aromatic properties.

    Oxazinone Ring: The oxazinone ring contains an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Starting Material: Begin with a suitable precursor, often a substituted phenol or an aromatic aldehyde.

    Condensation Reaction: React the starting material with an appropriate amine (such as 4-fluorobenzylamine) to form the oxazinone ring.

    Chromene Formation: Introduce the chromene moiety through cyclization reactions. Various strategies exist, including acid-catalyzed cyclizations or base-promoted reactions.

    Purification and Isolation: Purify the compound using chromatography or recrystallization.

Industrial Production: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes on a larger scale.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the phenyl group or the chromene ring.

    Reduction: Reduction of the oxazinone ring or other functional groups.

    Substitution: Substitution reactions at the phenyl or chromene positions.

    Ring Opening: Cleavage of the oxazinone ring.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

Researchers explore this compound’s potential in various fields:

    Medicine: Investigate its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.

    Chemistry: Use it as a building block for more complex molecules.

    Industry: Explore applications in materials science or catalysis.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

and 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile . Each compound has unique features, making them valuable in different contexts.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20FNO3/c1-13-14(2)21(24)26-20-17(13)7-8-19-18(20)11-23(12-25-19)10-9-15-3-5-16(22)6-4-15/h3-8H,9-12H2,1-2H3

InChI Key

YLNOALUODOUFGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F)C

Origin of Product

United States

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